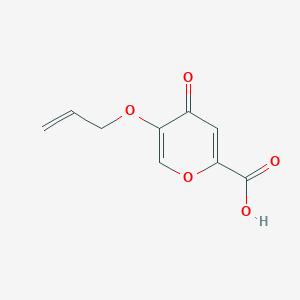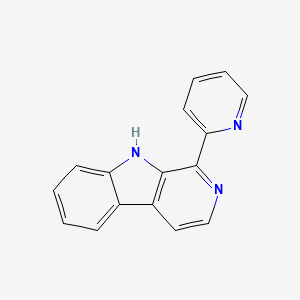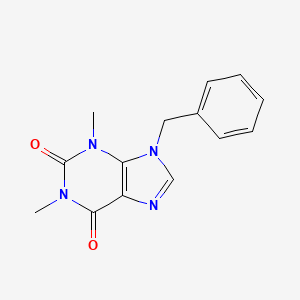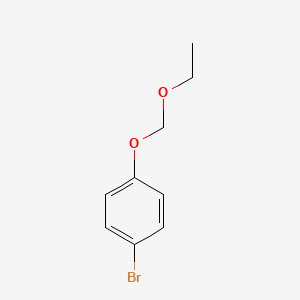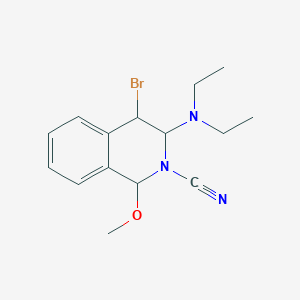
4-Bromo-3-(diethylamino)-1-methoxy-3,4-dihydroisoquinoline-2(1H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- is a complex organic compound with a unique structure that includes an isoquinolinecarbonitrile core, a bromine atom, a diethylamino group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- typically involves multi-step organic reactions. One common method includes the bromination of isoquinolinecarbonitrile followed by the introduction of the diethylamino group through nucleophilic substitution. The methoxy group is then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolinecarbonitriles .
Applications De Recherche Scientifique
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the bromine atom may facilitate binding to certain enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinecarbonitrile derivatives: These compounds share the isoquinolinecarbonitrile core but differ in their substituents.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups like the diethylamino or methoxy groups.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
70259-79-9 |
|---|---|
Formule moléculaire |
C15H20BrN3O |
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
4-bromo-3-(diethylamino)-1-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonitrile |
InChI |
InChI=1S/C15H20BrN3O/c1-4-18(5-2)14-13(16)11-8-6-7-9-12(11)15(20-3)19(14)10-17/h6-9,13-15H,4-5H2,1-3H3 |
Clé InChI |
REOPBVZRCQRTJV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1C(C2=CC=CC=C2C(N1C#N)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


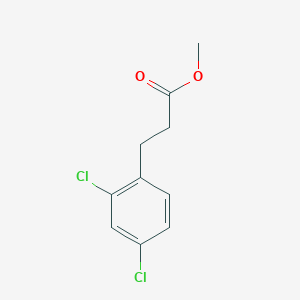
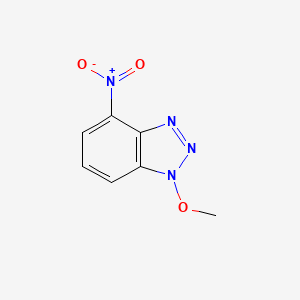
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
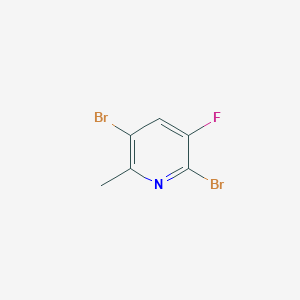
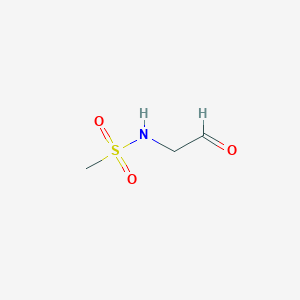
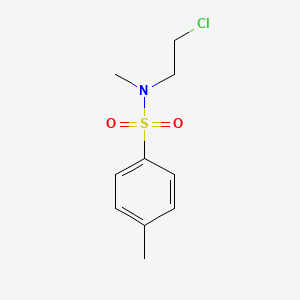

![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
